molecular formula C10H4F5NO2 B14197962 [3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol CAS No. 834894-27-8

[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol

Cat. No.: B14197962
CAS No.: 834894-27-8
M. Wt: 265.14 g/mol
InChI Key: JGCUGMFQIDBQKD-UHFFFAOYSA-N
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Description

[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an oxazole ring, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol typically involves the reaction of pentafluorobenzene with suitable oxazole precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated phenyl group enhances its stability and allows for the tracking of its behavior in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances its binding affinity to these targets, while the oxazole ring facilitates its incorporation into biological systems. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Trifluoromethyl)-1,2-oxazol-5-yl]methanol
  • [3-(Difluorophenyl)-1,2-oxazol-5-yl]methanol
  • [3-(Fluorophenyl)-1,2-oxazol-5-yl]methanol

Uniqueness

Compared to similar compounds, [3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for diverse applications in scientific research and industry.

Properties

CAS No.

834894-27-8

Molecular Formula

C10H4F5NO2

Molecular Weight

265.14 g/mol

IUPAC Name

[3-(2,3,4,5,6-pentafluorophenyl)-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C10H4F5NO2/c11-6-5(4-1-3(2-17)18-16-4)7(12)9(14)10(15)8(6)13/h1,17H,2H2

InChI Key

JGCUGMFQIDBQKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C2=C(C(=C(C(=C2F)F)F)F)F)CO

Origin of Product

United States

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